N-isopropyl-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

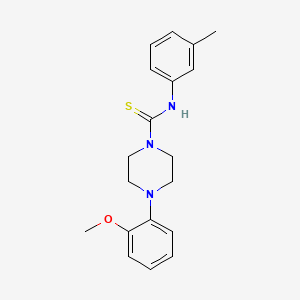

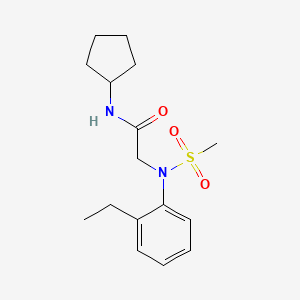

“N-isopropyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C13H14N2O . It has an average mass of 214.263 Da and a monoisotopic mass of 214.110611 Da .

Synthesis Analysis

The synthesis of quinolinecarboxamide derivatives, including “N-isopropyl-2-quinolinecarboxamide”, has been reported in the literature . These compounds have been synthesized as potential histone deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .Molecular Structure Analysis

The molecular structure of “N-isopropyl-2-quinolinecarboxamide” consists of a quinoline ring attached to a carboxamide group via an isopropyl linker . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Applications De Recherche Scientifique

Antimycobacterial Activity

N-isopropylquinoline-2-carboxamide derivatives have been studied for their potential to inhibit mycobacterial species. Some compounds in this class have shown higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid or pyrazinamide . This suggests that N-isopropylquinoline-2-carboxamide could be a promising candidate for developing new antimycobacterial drugs.

Photosynthetic Electron Transport Inhibition

In agricultural research, certain quinoline-2-carboxamides have been tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts . This application could lead to the development of herbicides that target specific aspects of photosynthesis.

Anticancer Potential

Quinoline-carboxamide derivatives have been analyzed for their anti-proliferative activities against various cancer cell lines, including MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) . These studies suggest that N-isopropylquinoline-2-carboxamide may have potential as an anticancer agent.

Biological Activity Spectrum

The broader spectrum of biological activity for substituted quinoline-2-carboxamides includes potential applications in developing treatments for various diseases. The structural flexibility of these compounds allows for a wide range of biological activities, which can be harnessed in pharmaceutical research .

Antiviral Applications

Indole derivatives, which share a similar structure with quinoline compounds, have shown various biological activities, including antiviral properties . By extension, N-isopropylquinoline-2-carboxamide could be explored for its antiviral capabilities, potentially leading to new treatments for viral infections.

Mécanisme D'action

Target of Action

N-isopropylquinoline-2-carboxamide, also known as TimTec1_007436 or N-isopropyl-2-quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

This compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death, in cancer cells . The compound also inhibits Pim-1 kinase , with one study showing that a derivative of the compound had an inhibition percentage of 82.27% .

Biochemical Pathways

The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer treatment . By down-regulating Bcl-2 and up-regulating BAX and Caspase-3, the compound triggers apoptosis in cancer cells . This leads to a decrease in cell survival and proliferation, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . These properties impact the compound’s bioavailability, determining how much of the compound reaches its site of action .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also inhibits Pim-1 kinase, further contributing to its anti-proliferative effects .

Orientations Futures

The future directions for research on “N-isopropyl-2-quinolinecarboxamide” and related compounds could involve further exploration of their potential as HDAC inhibitors . This could include studies on their efficacy in various cancer models, their pharmacokinetics and toxicity profiles, and the development of more potent and selective derivatives.

Propriétés

IUPAC Name |

N-propan-2-ylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZFFJAEAZQGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)

![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)

![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)